molecular formula C16H15N3O3S2 B2667922 N-(3-cyanothiophen-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 924157-55-1

N-(3-cyanothiophen-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2667922
CAS RN: 924157-55-1
M. Wt: 361.43
InChI Key: XLKYHUMPKUVEPV-UHFFFAOYSA-N
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Description

“N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide” is a novel heterocyclic amide derivative . It was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . It has been shown to possess significant antioxidant and antimicrobial properties .


Synthesis Analysis

The compound was synthesized through a two-step reaction . The first step involved the formation of an acid chloride intermediate, and in the second step, the key intermediates reacted with the heterocyclamine .


Molecular Structure Analysis

The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds . It was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .


Chemical Reactions Analysis

The compound was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Physical And Chemical Properties Analysis

The compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

  • Synthesis of Pyrrolidine Derivatives : The cyano group has been used as a traceless activation group for the intermolecular [3+2] cycloaddition of azomethine ylides, presenting a method for synthesizing 5-unsubstituted pyrrolidines, which are valuable in pharmaceuticals and agrochemicals (Li et al., 2015).

  • Antibacterial and Antifungal Studies : Spiro[pyrrolidin-2,3′-oxindoles] synthesized through exo-selective 1,3-dipolar cycloaddition have been explored for in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, suggesting the potential for developing new therapeutic agents (Haddad et al., 2015).

  • Electro-Optic Materials : The synthesis of heterocycle-based electro-optic materials, using pyrrole-based donor-acceptor chromophores, highlights the utility of pyrrolidine and related compounds in creating nonlinear optical/electro-optic materials with potential applications in information technology and photonics (Facchetti et al., 2003).

  • Heterocyclic Synthesis for Antimicrobial Evaluation : Novel 3-acetyl-2-aminothiophenes, serving as building blocks for the synthesis of pyrido[1,2-a]thieno[3,2-e]pyrimidine, quinoline, and pyridin-2-one derivatives, have been investigated for their antimicrobial activity, underlining the importance of thiophene and pyrrolidine scaffolds in the search for new antimicrobial agents (Behbehani et al., 2012).

Mechanism of Action

The compound exhibited moderate antioxidant activity and demonstrated significant activity against yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) .

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c17-11-13-7-10-23-16(13)18-15(20)12-3-5-14(6-4-12)24(21,22)19-8-1-2-9-19/h3-7,10H,1-2,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKYHUMPKUVEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

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